

Solubility of Solvent Violet 9 in different organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Solvent violet 9

Cat. No.: B181521

[Get Quote](#)

Solubility Profile of Solvent Violet 9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of **Solvent Violet 9** (C.I. 42555:1; CAS No. 467-63-0), a triarylmethane dye. A comprehensive understanding of its solubility in various organic solvents is crucial for its application in diverse fields, including industrial coloring, ink formulations, and scientific research. This document outlines the known solubility characteristics of **Solvent Violet 9**, presents available quantitative data, and details a standardized experimental protocol for determining its solubility.

Core Concepts in Solubility

Solvent Violet 9, also known as Crystal Violet Base, is the carbinol form of Crystal Violet. Its solubility is governed by the principle of "like dissolves like," where nonpolar or weakly polar solutes tend to dissolve in solvents of similar polarity. As a relatively large organic molecule with both polar (hydroxyl group) and nonpolar (aromatic rings, alkyl groups) regions, its solubility can vary significantly across different classes of organic solvents. It is generally considered insoluble in water but exhibits good solubility in several organic solvents.[\[1\]](#)[\[2\]](#)

Quantitative Solubility Data

While extensive quantitative solubility data for **Solvent Violet 9** is not readily available in published literature, the following table summarizes known qualitative and the limited quantitative information to provide a comparative overview. It is important to note that the solubility of dyes can be influenced by factors such as temperature, the presence of impurities, and the specific isomeric form of the dye.

Solvent Class	Solvent	CAS Number	Qualitative Solubility	Quantitative Solubility (g/100 mL at 25°C)
Alcohols	Methanol	67-56-1	Highly Soluble[3]	Data not available
Ethanol	64-17-5		Soluble[1][2]	Data not available
Isopropanol	67-63-0		Soluble	Data not available
n-Butanol	71-36-3		Soluble	Data not available
Benzyl Alcohol	100-51-6		Highly Soluble[3]	Data not available
Ketones	Acetone	67-64-1	Soluble	Data not available
Methyl Ethyl Ketone (MEK)	78-93-3		Soluble	Data not available
Aromatic Hydrocarbons	Toluene	108-88-3	Soluble	Data not available
Xylene	1330-20-7		Soluble	Data not available
Esters	Ethyl Acetate	141-78-6	Soluble	Data not available
Butyl Acetate	123-86-4		Soluble	Data not available
Halogenated Solvents	Chloroform	67-66-3	Soluble	Data not available
Other	Fatty Acids (e.g., Oleic, Stearic)	-	Soluble[3]	Data not available

Aqueous

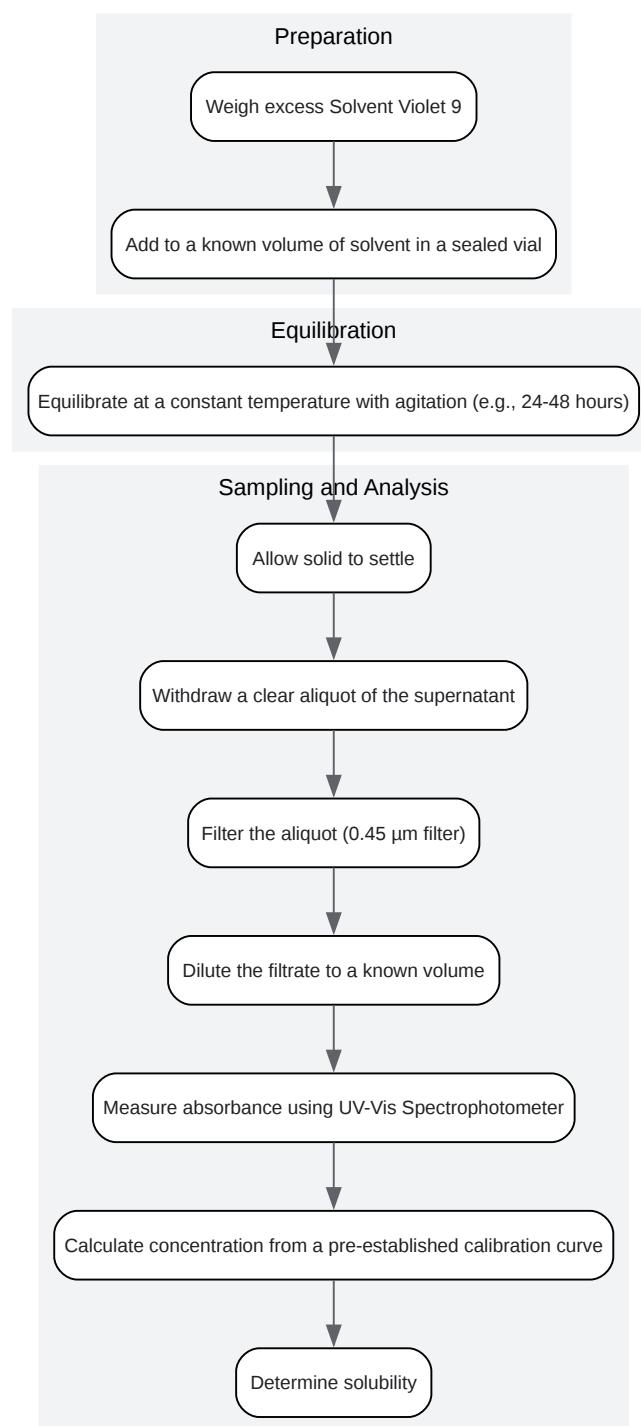
Water

7732-18-5

Insoluble[1][2]

< 0.1

Experimental Protocols for Solubility Determination


The following section details a standardized experimental protocol for the quantitative determination of **Solvent Violet 9** solubility in an organic solvent using the isothermal shake-flask method followed by spectrophotometric analysis. This method is widely accepted for its reliability and accuracy.

Materials and Equipment

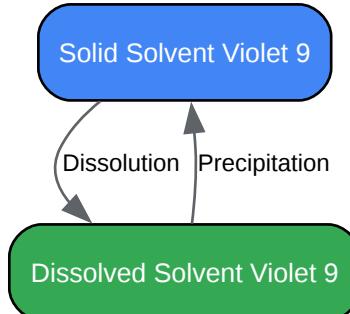
- **Solvent Violet 9** (high purity)
- Selected organic solvents (analytical grade)
- Analytical balance (± 0.0001 g)
- Temperature-controlled shaker or water bath
- Centrifuge
- Volumetric flasks and pipettes
- UV-Vis Spectrophotometer
- Syringe filters (0.45 μm , solvent-compatible)
- Glass vials with screw caps

Experimental Workflow Diagram

Experimental Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Caption: Workflow for determining the solubility of **Solvent Violet 9**.


Detailed Methodology

1. Preparation of Saturated Solution: a. Add an excess amount of **Solvent Violet 9** to a series of glass vials. b. Accurately pipette a known volume of the desired organic solvent into each vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium. c. Seal the vials tightly to prevent solvent evaporation. d. Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). e. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
2. Sample Collection and Preparation: a. After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid precipitation. c. Immediately filter the aliquot through a 0.45 µm syringe filter, compatible with the solvent, into a pre-weighed volumetric flask. d. Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the spectrophotometer. Record the dilution factor.
3. Spectrophotometric Analysis: a. Prepare a series of standard solutions of **Solvent Violet 9** of known concentrations in the solvent of interest. b. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_{max}) for **Solvent Violet 9** in that specific solvent. c. Plot a calibration curve of absorbance versus concentration. d. Measure the absorbance of the diluted sample solution at the same λ_{max} . e. Determine the concentration of the diluted sample from the calibration curve.
4. Calculation of Solubility: a. Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. b. Express the solubility in the desired units (e.g., g/100 mL, mg/L, or mol/L).

Signaling Pathways and Logical Relationships

The process of dissolution of a solid solute in a liquid solvent can be visualized as a dynamic equilibrium. The following diagram illustrates the logical relationship between the solid and dissolved states of **Solvent Violet 9**.

Dissolution Equilibrium of Solvent Violet 9

[Click to download full resolution via product page](#)

Caption: Equilibrium between solid and dissolved **Solvent Violet 9**.

This guide serves as a foundational resource for professionals working with **Solvent Violet 9**. For precise applications, it is recommended to determine the solubility experimentally under the specific conditions of use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeviariety.com [worlddyeviariety.com]
- 2. dayglo.in [dayglo.in]
- 3. pylamdyes.com [pylamdyes.com]
- To cite this document: BenchChem. [Solubility of Solvent Violet 9 in different organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b181521#solubility-of-solvent-violet-9-in-different-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com